Palau'Chlor
Overview
Description
Palau'Chlor, also known as 2-Chloro-1,3-bis(methoxycarbonyl)guanidine, is a guanidine-based chlorinating reagent developed by Phil S. Baran and his team at The Scripps Research Institute. It is known for its high reactivity and selectivity in chlorination reactions, making it a valuable tool in organic synthesis.
Mechanism of Action
Target of Action
Palau’Chlor is a highly reactive chlorinating reagent that is primarily targeted at aromatic and heteroaromatic substrates . It is also effective in the alpha-chlorination of carbonyl compounds . The compound’s primary role is to facilitate the addition of chlorine onto synthetic compounds, leading to the diversity of functionalized compounds .
Mode of Action
Palau’Chlor operates through an electrophilic mechanism, interacting with its targets by adding a chlorine atom . Despite its high reactivity, Palau’Chlor can selectively chlorinate heterocyclic lead compounds at any synthetic stage with minimal over-chlorination .
Biochemical Pathways
The primary biochemical pathway affected by Palau’Chlor is the chlorination of aromatic and heteroaromatic substrates . This process is crucial in the synthesis of pharmaceutical drug candidates and natural products . The addition of chlorine onto synthetic compounds diversifies the functionalized compounds, serving as key intermediates towards the synthesis of these products .
Pharmacokinetics
It is known that palau’chlor is a bench-stable, free-flowing powder , which suggests that it may have good bioavailability for chemical reactions.
Result of Action
The molecular effect of Palau’Chlor’s action is the successful and selective chlorination of its target compounds . On a cellular level, this can lead to the creation of a diverse array of functionalized compounds, which can serve as key intermediates in the synthesis of pharmaceuticals and natural products .
Action Environment
The action of Palau’Chlor is influenced by environmental factors. It is a bench-stable compound that can be safely used under operationally simple reaction conditions . .
Biochemical Analysis
Biochemical Properties
Palau’Chlor plays a significant role in biochemical reactions, particularly in the chlorination of heteroaromatic systems. It interacts with a range of nitrogen-containing heterocycles, arenes, conjugated π-systems, sulfonamides, and silyl enol ethers. The nature of these interactions involves the direct electrophilic chlorination of these compounds, which is facilitated by the highly reactive and stable nature of Palau’Chlor . This reagent is compatible with many functional groups, thereby expanding the available heterocycles that can be functionalized .
Cellular Effects
Palau’Chlor influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The chlorination process mediated by Palau’Chlor can lead to modifications in the electronic structure of biomolecules, thereby altering their function and activity within the cell . These changes can have downstream effects on cellular processes, including cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of Palau’Chlor involves its ability to perform direct electrophilic chlorination. This process is characterized by the reagent’s interaction with heteroaromatic systems, leading to the formation of chlorinated products. Palau’Chlor achieves this through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The reagent’s high reactivity and stability enable it to accomplish chlorinations that conventional reagents fail to achieve under identical conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Palau’Chlor have been observed to change over time. The reagent is known for its stability and minimal degradation, which ensures consistent performance in biochemical reactions. Long-term studies have shown that Palau’Chlor maintains its chlorinating activity over extended periods, with minimal impact on cellular function . The specific temporal effects can vary depending on the experimental conditions and the nature of the target biomolecules.
Dosage Effects in Animal Models
The effects of Palau’Chlor vary with different dosages in animal models. At lower doses, the reagent has been found to effectively chlorinate target biomolecules without causing significant toxicity or adverse effects. At higher doses, Palau’Chlor can exhibit toxic effects, including cellular damage and disruption of normal physiological processes . These threshold effects highlight the importance of optimizing dosage levels to achieve the desired biochemical outcomes while minimizing potential risks.
Metabolic Pathways
Palau’Chlor is involved in various metabolic pathways, particularly those related to the chlorination of heteroaromatic compounds. The reagent interacts with enzymes and cofactors that facilitate the chlorination process, leading to changes in metabolic flux and metabolite levels . These interactions can have significant implications for the overall metabolic activity within cells and tissues.
Transport and Distribution
Within cells and tissues, Palau’Chlor is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the reagent, thereby affecting its chlorinating activity . The distribution of Palau’Chlor can vary depending on the specific cellular environment and the presence of target biomolecules.
Subcellular Localization
The subcellular localization of Palau’Chlor is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for the reagent’s activity and function, as it ensures that Palau’Chlor is positioned in proximity to its target biomolecules . The specific subcellular compartments where Palau’Chlor accumulates can vary depending on the nature of the target compounds and the experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Palau'Chlor is synthesized through a multi-step process starting from guanidine. The reaction conditions typically require the use of strong bases and chlorinating agents under controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to achieve high yields and purity, as well as implementing safety measures to handle reactive chemicals.
Chemical Reactions Analysis
Types of Reactions: Palau'Chlor is primarily used in chlorination reactions, where it introduces chlorine atoms into organic molecules. It can undergo various types of reactions, including:
Oxidation: this compound can oxidize certain functional groups, leading to the formation of chlorinated products.
Reduction: While less common, it can participate in reduction reactions under specific conditions.
Substitution: The most common application of this compound is in substitution reactions, where it replaces hydrogen atoms with chlorine atoms in organic compounds.
Common Reagents and Conditions: The reactions involving this compound typically use strong bases such as potassium tert-butoxide and chlorinating agents like thionyl chloride. The reactions are often carried out at low temperatures to control the reactivity and selectivity of the compound.
Major Products Formed: The major products formed from reactions involving this compound include chlorinated arenes and heteroarenes, which are valuable intermediates in the synthesis of pharmaceuticals, natural products, and other complex organic molecules.
Scientific Research Applications
Palau'Chlor has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Chlorinated compounds produced using this compound can be used as probes to study biological systems.
Medicine: Chlorinated intermediates are often key building blocks in the development of pharmaceuticals.
Industry: this compound is employed in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Palau'Chlor is compared to other chlorinating reagents such as thionyl chloride (SO2Cl2) and N-chlorosuccinimide (NCS). Unlike these reagents, this compound offers a balance of high reactivity and safety, making it a preferred choice in many synthetic applications. Other similar compounds include:
Thionyl Chloride (SO2Cl2): Highly reactive but poses significant safety hazards.
N-Chlorosuccinimide (NCS): Safer to handle but less reactive than this compound.
Properties
IUPAC Name |
methyl N-(N'-chloro-N-methoxycarbonylcarbamimidoyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3O4/c1-12-4(10)7-3(9-6)8-5(11)13-2/h1-2H3,(H2,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUVYBUDIWDLNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(=NCl)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Palau'Chlor interact with its targets, and what are the downstream effects of this interaction?
A1: this compound acts as an electrophilic chlorinating agent. While the exact mechanism can vary depending on the substrate, it generally involves the transfer of the electrophilic chlorine atom from this compound to an electron-rich site on the target molecule. This often occurs through an electrophilic aromatic substitution mechanism for electron-rich aromatic rings, such as pyrroles []. For substrates like enones, the reaction proceeds through the formation of a hydrazone intermediate followed by selective chlorination at the beta position []. This chlorination step is crucial as it allows for further functionalization of the molecule. For instance, the chlorine atom can be subsequently substituted by various nucleophiles or used as a handle for cross-coupling reactions, ultimately leading to more complex and diverse molecular structures.
Q2: What is the structural characterization of this compound, and how does this structure contribute to its reactivity?
A2: this compound, with the molecular formula C5H7ClN4O4 and a molecular weight of 238.61 g/mol, exhibits a unique structure that contributes to its reactivity as a chlorinating reagent. The molecule contains a guanidine moiety with two electron-withdrawing methoxycarbonyl groups attached to the nitrogen atoms. These electron-withdrawing groups enhance the electrophilicity of the chlorine atom, making it more susceptible to nucleophilic attack. Furthermore, the planar guanidine moiety can potentially act as a directing group in certain reactions, influencing the regioselectivity of the chlorination.
Q3: How selective is this compound in its chlorination reactions, and what factors influence its selectivity?
A3: this compound exhibits a remarkable degree of selectivity in its chlorination reactions, as evidenced by its ability to target specific positions in complex molecules [, , ]. This selectivity stems from a combination of factors, including:
- Electronic effects: this compound preferentially reacts with electron-rich centers in molecules. For example, in porphyrin systems, it selectively chlorinates the meso position over the less electron-rich beta positions [].
Q4: What are the potential advantages of using this compound over other chlorinating reagents?
A4: this compound offers several advantages over traditional chlorinating reagents like N-chlorosuccinimide (NCS) or elemental chlorine:
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